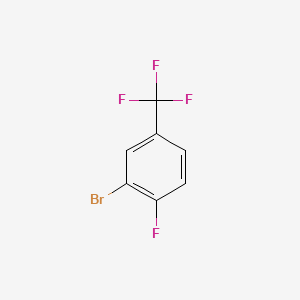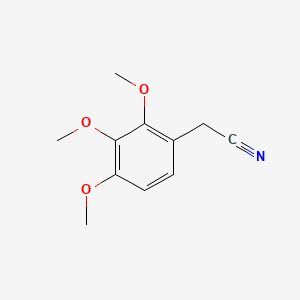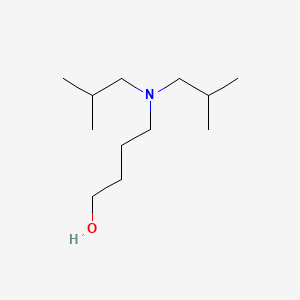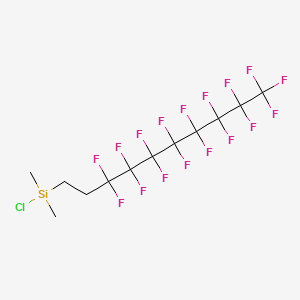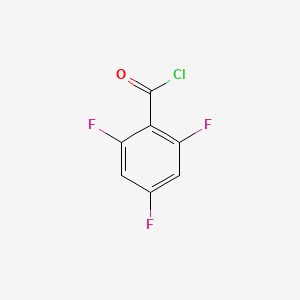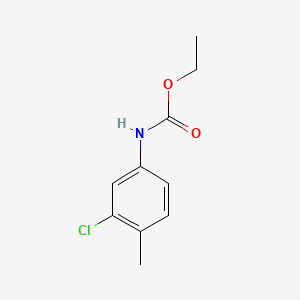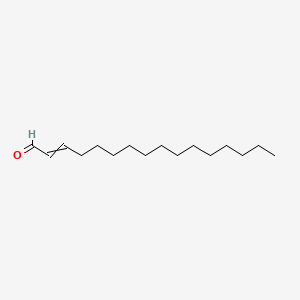
3-溴-4-(4-氯苯基)-4-氧代丁酸
描述
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid” would be characterized by the presence of bromine and chlorine atoms, as well as a carboxylic acid group . The exact arrangement of these groups would depend on the specific synthesis method used .Chemical Reactions Analysis
The reactivity of “3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid” would likely be influenced by the presence of the bromine and chlorine atoms, as well as the carboxylic acid group . These groups could potentially participate in a variety of chemical reactions .科学研究应用
Structural Analysis and Reactivity Studies
This compound has been utilized in structural analysis through single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis. These methods provide insights into the molecule’s shape, properties within its crystalline environment, and intermolecular interactions . Conceptual Density Functional Theory (DFT) is applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, enhancing our understanding of the compound’s chemical reactivity properties .
Design and Development of New Materials
The intricate molecular architecture of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is enriched by distinct functional groups, making it a valuable candidate for the design and development of new materials. Its ethylidene bridge and aromatic character contribute to π–π stacking ability, which is crucial in material science .
Catalytic Protodeboronation
In organic synthesis, catalytic protodeboronation is a critical reaction. This compound can potentially be used in the protodeboronation of pinacol boronic esters, leading to formal anti-Markovnikov hydromethylation of alkenes. Such transformations are valuable for the synthesis of complex molecules like δ-®-coniceine and indolizidine 209B .
Synthesis of Indole Derivatives
Indole derivatives are prevalent in natural products and pharmaceuticals. 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid could be a precursor in the Fischer indole synthesis, which is a method to synthesize tricyclic indole structures. These structures are key intermediates in the synthesis of more complex molecules .
Pharmaceutical Chemistry
The compound’s ability to form stable crystalline structures with distinct functional groups makes it a candidate for pharmaceutical applications. Its reactivity and structural features can be leveraged in the synthesis of novel pharmaceuticals, especially those involving 1,2,4-triazole systems .
Supramolecular Chemistry
The energy framework calculations derived from the compound’s structure can be used to understand the varied types of energies contributing to the supramolecular architecture. This is particularly useful in the study of molecular self-assembly and the design of molecular machines .
Computational Chemistry
The compound serves as a model for computational studies to predict chemical reactivity. The use of Conceptual DFT and related methodologies allows for the exploration of structure-reactivity relationships, aiding in the computational design of new compounds with desired reactivity profiles .
Advanced Material Science
Due to its aromatic character and the presence of multiple functional groups, 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid can be used in the development of advanced materials. Its properties may be exploited in creating materials with specific electronic or photonic characteristics .
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
属性
IUPAC Name |
3-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO3/c11-8(5-9(13)14)10(15)6-1-3-7(12)4-2-6/h1-4,8H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOYRYSKKLREIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956603 | |
| Record name | 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid | |
CAS RN |
35158-39-5 | |
| Record name | β-Bromo-4-chloro-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35158-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3-(4-chlorobenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035158395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-3-(4-chlorobenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromo-3-(4-chlorobenzoyl)propionic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU2P9MWP2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







